molecular formula C5H8N2O3 B2479453 (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid CAS No. 107716-98-3

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid

Cat. No.: B2479453
CAS No.: 107716-98-3
M. Wt: 144.13
InChI Key: AEDVCQIVTIIFMO-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Cyclization: It can participate in cyclization reactions to form cyclic compounds.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. As a structural analogue of (S)-pyroglutamic acid, it can mimic the behavior of naturally occurring peptides and interact with receptors and enzymes in the body. For example, it acts as a precursor to imidapril, which inhibits the angiotensin-converting enzyme, leading to vasodilation and reduced blood pressure .

Properties

IUPAC Name

(4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3/c1-7-2-3(4(8)9)6-5(7)10/h3H,2H2,1H3,(H,6,10)(H,8,9)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDVCQIVTIIFMO-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(NC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](NC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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